4-phenyl-2,8-Diazaspiro[4.5]decan-3-one
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Overview
Description
4-Phenyl-2,8-Diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group
Mechanism of Action
Target of Action
The primary targets of 4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one are Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases . TYK2/JAK1 are part of the Janus kinase family and play a critical role in the signaling of cytokines, which are important for immune responses .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . By inhibiting RIPK1, it can block the activation of the necroptosis pathway . As for TYK2/JAK1, its inhibition can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . This pathway is involved in programmed cell death and is a key driver of various inflammatory diseases . By inhibiting TYK2/JAK1, it can regulate the signaling of cytokines, affecting immune responses .
Result of Action
By inhibiting RIPK1, this compound can prevent necroptosis, showing significant anti-necroptotic effects in U937 cell necroptosis models . By inhibiting TYK2/JAK1, it can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common method includes the Strecker reaction, where a ketone such as 4-phenylcyclohexan-1-one reacts with sodium cyanide and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water to form an α-amino nitrile intermediate . This intermediate is then subjected to further cyclization and functional group transformations to yield the final spirocyclic product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-ulcer and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including ulcers and cancer.
Industry: Utilized in the development of new materials with unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2,7-Diazaspiro[4.5]decan-1-one: Similar in structure but differs in the position of the diazaspiro junction.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Contains additional functional groups that confer different chemical properties.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Incorporates a sulfur atom, which can influence its biological activity.
Uniqueness
4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit RIPK1 and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGUXHOVQQNFJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507613 |
Source
|
Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79139-66-5 |
Source
|
Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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